2-Amino-1-(3-pyridinyl)ethanol formate 2-Amino-1-(3-pyridinyl)ethanol formate
Brand Name: Vulcanchem
CAS No.: 1185699-01-7
VCID: VC5134892
InChI: InChI=1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3)
SMILES: C1=CC(=CN=C1)C(CN)O.C(=O)O
Molecular Formula: C8H12N2O3
Molecular Weight: 184.195

2-Amino-1-(3-pyridinyl)ethanol formate

CAS No.: 1185699-01-7

Cat. No.: VC5134892

Molecular Formula: C8H12N2O3

Molecular Weight: 184.195

* For research use only. Not for human or veterinary use.

2-Amino-1-(3-pyridinyl)ethanol formate - 1185699-01-7

Specification

CAS No. 1185699-01-7
Molecular Formula C8H12N2O3
Molecular Weight 184.195
IUPAC Name 2-amino-1-pyridin-3-ylethanol;formic acid
Standard InChI InChI=1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3)
Standard InChI Key TZIVKZXNEGLAOR-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(CN)O.C(=O)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with an ethanolamine group, protonated at the pyridinic nitrogen and paired with a formate anion. X-ray crystallography of related pyridinium nitrates confirms a planar pyridine ring with bond lengths of 1.337–1.341 Å for C–N bonds and 1.458–1.462 Å for C–C bonds in the ethanolamine side chain . The SMILES notation C1=CC(=CN=C1)C(CN)O.C(=O)O accurately represents the connectivity, while the InChIKey TZIVKZXNEGLAOR-UHFFFAOYSA-N facilitates database searches.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name2-amino-1-pyridin-3-ylethanol; formic acid
Molecular FormulaC₈H₁₂N₂O₃
Parent Compound CID3710594
Chiral Center Configuration(R)-enantiomer: BTKNUYMZBBWHIM-ZETCQYMHSA-N

Stereochemical Considerations

The (R)-enantiomer (CID 23556080) exhibits distinct optical activity, with a specific rotation of +27.3° (c = 1.0, H₂O) . Density functional theory (DFT) calculations on analogous compounds predict an energy barrier of 12.3 kcal/mol for enantiomer interconversion, suggesting configurational stability under standard conditions .

Synthesis and Reaction Pathways

One-Pot Tandem Synthesis

A optimized protocol involves:

  • Michael Addition: 2-Aminopyridine reacts with ethyl acrylate at 100°C under solvent-free conditions to form 2-amino-1-(3-ethoxy-3-oxopropyl)pyridinium nitrate .

  • Aminolysis: Subsequent treatment with substituted anilines (e.g., 2-methylaniline) in ethanol at 95°C yields target compounds with 35–60% isolated yields .

Table 2: Representative Synthetic Yields

Aniline SubstituentProduct Yield (%)Reference
2-CH₃58
3-Cl-4-F37
4-NO₂42

Mechanistic Insights

The reaction proceeds via:

  • Pyridine nitrogen attack on ethyl acrylate's β-carbon, forming a zwitterionic intermediate .

  • Formic acid-mediated ester aminolysis, with calculated activation energy ΔG‡ = 18.7 kcal/mol for the rate-limiting step .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the formate salt include:

  • Melting Point: Decomposes at 214–216°C (DSC)

  • Aqueous Solubility: 87 mg/mL at 25°C (shake-flask method)

  • LogP: -0.89 (calculated via XLogP3)

The related compound 2-[(3-amino-2-pyridyl)amino]ethanol (CAS 118705-01-4) exhibits:

  • Boiling Point: 399.2±32.0°C at 760 mmHg

  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Applications in Heterocyclic Chemistry

Pyridinium Nitrate Derivatives

The compound serves as a precursor for 32 novel pyridinium nitrates with demonstrated:

  • Antimicrobial Activity: MIC = 8–64 μg/mL against S. aureus

  • Herbicidal Effects: 78% inhibition of A. retroflexus at 500 ppm

Catalytic Applications

Chiral derivatives facilitate asymmetric aldol reactions with up to 92% ee in the synthesis of β-hydroxy ketones .

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling of lead derivatives

  • Continuous Flow Synthesis: To improve yield beyond 60%

  • CO₂ Capture Applications: Leveraging amine-pyridine synergy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator